molecular formula C11H18N4O2 B1490761 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1428233-80-0

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1490761
CAS No.: 1428233-80-0
M. Wt: 238.29 g/mol
InChI Key: XJEHITCGSRPPFD-UHFFFAOYSA-N
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Description

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyluracil with 1,4-diazepane in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methyluracil: A precursor in the synthesis of the compound.

    1,4-diazepane: Another precursor used in the synthesis.

    Pyrimidine derivatives:

Uniqueness

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-9(10(16)14-11(17)13-8)7-15-5-2-3-12-4-6-15/h12H,2-7H2,1H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHITCGSRPPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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